molecular formula C14H20N2O2 B11178702 N,N'-di(propan-2-yl)benzene-1,3-dicarboxamide

N,N'-di(propan-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B11178702
M. Wt: 248.32 g/mol
InChI Key: QZTXLBWZWNPDSI-UHFFFAOYSA-N
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Description

N,N’-di(propan-2-yl)benzene-1,3-dicarboxamide: is an organic compound characterized by the presence of two isopropyl groups attached to the nitrogen atoms of a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di(propan-2-yl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with isopropylamine under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.

Industrial Production Methods: Industrial production of N,N’-di(propan-2-yl)benzene-1,3-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-di(propan-2-yl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms, with reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

Chemistry: N,N’-di(propan-2-yl)benzene-1,3-dicarboxamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, N,N’-di(propan-2-yl)benzene-1,3-dicarboxamide derivatives are explored for their potential as drug candidates due to their ability to interact with specific biological targets.

Industry: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of N,N’-di(propan-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    N,N’-di(propan-2-yl)benzene-1,4-dicarboxamide: Similar structure but with different positional isomerism.

    N,N’-di(propan-2-yl)benzene-1,2-dicarboxamide: Another positional isomer with distinct properties.

    N,N-di(propan-2-yl)benzamide: A simpler analog with only one amide group.

Uniqueness: N,N’-di(propan-2-yl)benzene-1,3-dicarboxamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-N,3-N-di(propan-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-6-5-7-12(8-11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18)

InChI Key

QZTXLBWZWNPDSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)C(=O)NC(C)C

Origin of Product

United States

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